Mangiferonic acid
Mangiferonic acid
Mangiferonic acid, also known as mangiferonate, belongs to the class of organic compounds known as cycloartanols and derivatives. These are steroids containing a cycloartanol moiety. Mangiferonic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mangiferonic acid has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, mangiferonic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, mangiferonic acid can be found in fruits and mango. This makes mangiferonic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
13878-90-5
VCID:
VC20960971
InChI:
InChI=1S/C30H46O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-23H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1
SMILES:
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Molecular Formula:
C30H46O3
Molecular Weight:
454.7 g/mol
Mangiferonic acid
CAS No.: 13878-90-5
Cat. No.: VC20960971
Molecular Formula: C30H46O3
Molecular Weight: 454.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mangiferonic acid, also known as mangiferonate, belongs to the class of organic compounds known as cycloartanols and derivatives. These are steroids containing a cycloartanol moiety. Mangiferonic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mangiferonic acid has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, mangiferonic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, mangiferonic acid can be found in fruits and mango. This makes mangiferonic acid a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 13878-90-5 |
| Molecular Formula | C30H46O3 |
| Molecular Weight | 454.7 g/mol |
| IUPAC Name | (E,6R)-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |
| Standard InChI | InChI=1S/C30H46O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-23H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |
| Standard InChI Key | MZPNVEOVZSHYMZ-NTXGJNAHSA-N |
| Isomeric SMILES | C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
| SMILES | CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
| Canonical SMILES | CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
| Melting Point | 187-189°C |
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